molecular formula C7H3Cl2N3 B064287 4,6-Dichloropyrido[3,4-d]pyrimidine CAS No. 171178-48-6

4,6-Dichloropyrido[3,4-d]pyrimidine

Cat. No.: B064287
CAS No.: 171178-48-6
M. Wt: 200.02 g/mol
InChI Key: CKPNVNAKQGYUSK-UHFFFAOYSA-N
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Description

4,6-Dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3 It is a derivative of pyridopyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrido[3,4-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyrido[3,4-d]pyrimidine typically involves the chlorination of pyrido[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride and phosphorus pentachloride at controlled temperatures ranging from 50 to 110°C . Another method involves the use of thionyl chloride as a chlorinating agent in the presence of a chlorination catalyst .

Industrial Production Methods

For industrial-scale production, the process often starts with formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then subjected to chlorination using dichloroethane and thionyl chloride . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloropyrido[3,4-d]pyrimidine stands out due to its dual chlorine substitution, which enhances its reactivity and potential for forming a wide range of derivatives. This unique structure also contributes to its effectiveness as a CXCR2 antagonist, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4,6-dichloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPNVNAKQGYUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445350
Record name 4,6-dichloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-48-6
Record name 4,6-Dichloropyrido[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171178-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrido[3,4-d]pyrimidine
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Synthesis routes and methods

Procedure details

DMF (0.1 ml) was added to 6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one (1.82 g, 10 mmol) followed by dropwise addition of thionyl chloride (10 ml). The flask was fitted with a condenser and a drying tube and the contents heated to reflux for 20 minutes whereupon the solids dissolved. The heating was continued for a further 1 h and then cooled. Toluene was added to wash the sides of the flask and the solvents were evaporated in vacuo. Azeotroping with toluene was repeated twice and the crude so obtained was taken through to the next step.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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